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An In-Depth Technical Guide to the Crystal Structure of Ilmenite (FeTiO3)

Introduction
Ilmenite (FeTiO3) is a common accessory mineral in a variety of igneous and metamorphic

rocks and is the primary ore for titanium.[1][2][3] Its crystal structure is a critical determinant of

its physical and chemical properties, which are of significant interest in materials science,

geology, and industrial applications. This technical guide provides a comprehensive overview of

the crystal structure of ilmenite, detailed crystallographic data, and the experimental protocols

used for its characterization. The structure of ilmenite is an ordered derivative of the corundum

(Al2O3) structure, where Fe2+ and Ti4+ cations occupy alternating layers perpendicular to the

trigonal c-axis.[1][4][5]

Crystallographic Data
The crystal structure of ilmenite is trigonal, belonging to the R-3 space group (No. 148).[4][6]

This structure is characterized by a rhombohedrally-centered hexagonal unit cell. The

fundamental building blocks are distorted FeO6 and TiO6 octahedra.[4][7] In this arrangement,

Ti4+ is bonded to six O2- atoms, forming TiO6 octahedra that share corners with nine FeO6

octahedra, edges with three other TiO6 octahedra, and a face with one FeO6 octahedron.[7]

Similarly, Fe2+ is bonded to six O2- atoms, forming FeO6 octahedra that share corners with

nine TiO6 octahedra, edges with three other FeO6 octahedra, and a face with one TiO6

octahedron.[7]
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Data Presentation: Crystallographic Parameters for
Ilmenite (FeTiO3)
The following tables summarize the key crystallographic data for synthetic ilmenite at ambient

conditions, as determined by various studies.

Table 1: Unit Cell Lattice Parameters

Source
Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Material

s

Project[

7]

Trigonal R-3 5.09 5.09 13.75 90 90 120

Wechsl

er &

Prewitt

(1984)

[8][9]

Trigonal R-3 5.0884 5.0884 14.0855 90 90 120

Handbo

ok of

Mineral

ogy[2]

Hexago

nal
R-3 5.08854 - 14.0924 - - -

Table 2: Atomic Positional Coordinates (Fractional)

These coordinates represent the positions of the atoms within the conventional hexagonal unit

cell.
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Source Atom
Wyckoff
Position

x y z

Materials

Project[7]
Ti 6c 0.333333 0.666667 0.016543

Fe 6c 0.000000 0.000000 0.149146

O 18f 0.680545 0.984712 0.252963

Wechsler &

Prewitt

(1984)[8]

Fe - 0.0000 0.0000 0.3554

Ti - 0.0000 0.0000 0.1464

O - 0.3174 0.0233 0.2451

Mandatory Visualization: Experimental Workflow
The determination of a crystal structure like ilmenite's typically follows a well-defined

experimental and computational workflow. The diagram below illustrates the logical steps

involved in single-crystal X-ray diffraction, a primary technique for structure elucidation.
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Experimental Workflow for Crystal Structure Determination

Sample Preparation

Data Collection

Structure Solution & Refinement

Final Output
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Mount Crystal on
Diffractometer

X-ray Intensity
Data Collection

Data Reduction
(Integration, Scaling, Absorption Correction)

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Least-Squares Fitting)

Validation
(CIF Check, R-factors)

Final Structural Model
(Atomic Coordinates, Cell Parameters)

Click to download full resolution via product page

Caption: Workflow for crystal structure determination via X-ray diffraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1143386?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The crystallographic data presented for ilmenite have been primarily obtained and refined using

single-crystal X-ray diffraction (XRD) and neutron diffraction techniques.[10][11]

Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is a powerful non-destructive technique for determining the precise

arrangement of atoms within a crystal. The study by Wechsler and Prewitt (1984) provides a

clear example of its application to ilmenite at various temperatures and pressures.[10][12]

Methodology:

Crystal Synthesis and Preparation: High-quality single crystals of ilmenite are required. In the

cited study, synthetic ilmenite was produced from a stoichiometric mixture of Fe, Fe2O3, and

TiO2 in a piston-cylinder apparatus at high pressure (20 kbar) and temperature (1000°C).[10]

The resulting subhedral crystals (50-150 µm) were then selected for analysis.

Data Collection: A suitable single crystal is mounted on a goniometer head of a

diffractometer. For high-temperature studies, the crystal is heated in a specialized furnace

mounted on the diffractometer. For high-pressure studies, the crystal is placed within a

diamond anvil cell.[10] A beam of monochromatic X-rays is directed at the crystal, which is

rotated through various angles. The diffracted X-rays are detected, and their intensities are

recorded.

Structure Solution and Refinement: The collected intensity data are processed to correct for

experimental factors (e.g., absorption, extinction). The corrected data are then used to solve

the crystal structure, typically using computational methods to determine the positions of the

atoms within the unit cell. This initial model is then refined using a least-squares process to

achieve the best possible fit between the observed diffraction pattern and the one calculated

from the model.[10] This refinement yields the final, high-precision atomic coordinates, bond

lengths, and bond angles.

Neutron Diffraction
Neutron diffraction is complementary to XRD and is particularly useful for locating light atoms,

distinguishing between atoms with similar X-ray scattering factors (like Fe and Ti), and
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determining magnetic structures.[11][13]

Methodology:

Sample Preparation: Neutron diffraction typically requires larger sample volumes than XRD,

so powdered samples or larger single crystals are used. For studies on solid solutions like

(1-x)FeTiO3 - xFe2O3, polycrystalline samples are prepared via solid-state synthesis routes.

[11][14]

Data Collection: The sample is placed in a beam of neutrons from a nuclear reactor or

spallation source.[13] Similar to XRD, a diffraction pattern is produced as the neutrons are

scattered by the atomic nuclei in the sample. The scattered neutrons are detected at various

angles to record the diffraction pattern.

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed, often using

the Rietveld refinement method. This method involves fitting the entire experimental

diffraction pattern with a calculated profile based on a structural model. The refinement

process adjusts structural parameters (lattice parameters, atomic positions) and instrumental

parameters until the calculated pattern closely matches the experimental one. This analysis

can confirm the space group and provide precise structural details.[14][15] Neutron

diffraction studies have been instrumental in confirming the cation ordering in ilmenite and

understanding its magnetic properties.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. ALEX STREKEISEN-Ilmenite- [alexstrekeisen.it]

2. handbookofmineralogy.org [handbookofmineralogy.org]

3. azom.com [azom.com]

4. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://scispace.com/papers/a-study-of-the-magnetic-properties-of-the-fetio-3-afe-2-o-3-24oklpxmmx
https://en.wikipedia.org/wiki/Neutron_diffraction
https://scispace.com/papers/a-study-of-the-magnetic-properties-of-the-fetio-3-afe-2-o-3-24oklpxmmx
https://pubs.aip.org/aip/acp/article/2115/1/030514/797718/Neutron-diffraction-and-magnetic-behavior-of
https://en.wikipedia.org/wiki/Neutron_diffraction
https://pubs.aip.org/aip/acp/article/2115/1/030514/797718/Neutron-diffraction-and-magnetic-behavior-of
https://www.researchgate.net/publication/334433974_Neutron_diffraction_and_magnetic_behavior_of_ilmenite_MnTiO3
https://scispace.com/papers/a-study-of-the-magnetic-properties-of-the-fetio-3-afe-2-o-3-24oklpxmmx
https://www.benchchem.com/product/b1143386?utm_src=pdf-custom-synthesis
https://www.alexstrekeisen.it/english/pluto/ilmenite.php
https://www.handbookofmineralogy.org/pdfs/ilmenite.pdf
https://www.azom.com/article.aspx?ArticleID=17378
https://crystalsymmetry.wordpress.com/2017/04/02/ilmenite/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Ilmenite - Wikipedia [en.wikipedia.org]

6. The Ilmenite (Fe Ti O_3) Structure [atomic-scale-physics.de]

7. next-gen.materialsproject.org [next-gen.materialsproject.org]

8. soilsfacstaff.cals.wisc.edu [soilsfacstaff.cals.wisc.edu]

9. Ilmenite Mineral Data [webmineral.com]

10. msaweb.org [msaweb.org]

11. scispace.com [scispace.com]

12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

13. Neutron diffraction - Wikipedia [en.wikipedia.org]

14. pubs.aip.org [pubs.aip.org]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [crystal structure of ilmenite FeTiO3]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143386#crystal-
structure-of-ilmenite-fetio3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://en.wikipedia.org/wiki/Ilmenite
https://www.atomic-scale-physics.de/lattice/struk/FeTiO3.html
https://next-gen.materialsproject.org/materials/mp-19417
https://soilsfacstaff.cals.wisc.edu/facstaff/barak/virtual_museum/ilmenite/ilmenite_data.html
https://webmineral.com/data/Ilmenite.shtml
https://msaweb.org/AmMin/AM69/AM69_176.pdf
https://scispace.com/papers/a-study-of-the-magnetic-properties-of-the-fetio-3-afe-2-o-3-24oklpxmmx
https://pubs.geoscienceworld.org/msa/ammin/article-abstract/69/1-2/176/41567/Crystal-structure-of-ilmenite-FeTiO3-at-high
https://en.wikipedia.org/wiki/Neutron_diffraction
https://pubs.aip.org/aip/acp/article/2115/1/030514/797718/Neutron-diffraction-and-magnetic-behavior-of
https://www.researchgate.net/publication/334433974_Neutron_diffraction_and_magnetic_behavior_of_ilmenite_MnTiO3
https://www.benchchem.com/product/b1143386#crystal-structure-of-ilmenite-fetio3
https://www.benchchem.com/product/b1143386#crystal-structure-of-ilmenite-fetio3
https://www.benchchem.com/product/b1143386#crystal-structure-of-ilmenite-fetio3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1143386?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

